molecular formula C19H20N4O6 B6544775 N-(2,4-dimethoxyphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946222-51-1

N-(2,4-dimethoxyphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544775
CAS No.: 946222-51-1
M. Wt: 400.4 g/mol
InChI Key: YOJSGDFSMUVSLR-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core fused with a dioxo system and substituted with methoxy and methyl groups. The acetamide moiety is linked to a 2,4-dimethoxyphenyl group, which likely enhances solubility and modulates electronic properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6/c1-22-17-16(13(28-3)7-8-20-17)18(25)23(19(22)26)10-15(24)21-12-6-5-11(27-2)9-14(12)29-4/h5-9H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJSGDFSMUVSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A dimethoxyphenyl moiety.
  • A pyrido[2,3-d]pyrimidine backbone with methoxy and methyl substitutions.
  • An acetamide functional group that may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an antitumor agent . The following sections detail its mechanisms of action and efficacy against various cancer cell lines.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines possess antitumor properties. The compound was evaluated for its inhibitory effects on several cancer cell lines:

Cell Line IC50 (μM) Activity
NCI-H1975>50Low activity
A549>50Low activity
NCI-H460>50Low activity

The IC50 values indicate that the compound exhibits low cytotoxicity against these cell lines, suggesting limited direct antitumor activity in vitro .

The mechanism by which this compound exerts its effects may involve inhibition of key signaling pathways associated with tumor growth. Specifically:

  • It has been suggested that compounds with similar structures can inhibit the EGFR tyrosine kinase , a crucial target in many cancers. However, the specific inhibition rates for this compound were found to be below 36% at a concentration of 0.1 μM .

Case Studies

A comprehensive study focused on various derivatives of pyrido[2,3-d]pyrimidines highlighted the importance of structural modifications in enhancing biological activity. For instance:

  • Compounds with N-methylpyrazole substitutions showed improved activity compared to those without such modifications.
  • The introduction of different side chains significantly influenced cytotoxicity and selectivity towards certain cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their substituents, synthetic data, and notable features:

Compound Structure Key Substituents Yield (%) m.p. (°C) Molecular Weight (g/mol) Key Observations References
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone core with phenylamino and methyl groups Phenylamino, methyl, acetyl 73 143–145 369.44 Thieno fusion increases rigidity; moderate yield and low m.p.
Thieno[2,3-d]pyrimidine with methoxyphenyl and acetamide 4-Methoxyphenyl, thieno-pyrimidine 58 160–161 392.0 (LC-MS) Methoxy groups improve solubility; moderate yield
Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one and fluorine substituents Fluorophenyl, dichlorophenyl, chromen-4-one 19 302–304 571.198 High m.p. due to fluorine and fused rings; low yield
Dihydropyrimidin-2-ylthio acetamide with dichlorophenyl Dichlorophenyl, thioether 80 230 344.21 (MS) Chlorine atoms enhance lipophilicity; high m.p.
Thiazolidinedione-linked acetamide with nitro group Nitrophenyl, thiazolidinedione 67 N/A 430.2 (MS) Designed for hypoglycemic activity; nitro group may influence redox stability
Benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine with sulfanyl groups Sulfanyl, substituted phenyl 68–74 N/A N/A Sulfur atoms contribute to electronic effects; moderate yields

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